4-{(E)-[(4-bromophenyl)imino]methyl}phenyl 4-bromobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-[(4-BROMOPHENYL)IMINO]METHYL]PHENYL 4-BROMOBENZENE-1-SULFONATE is a complex organic compound characterized by the presence of bromine atoms and sulfonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-[(4-BROMOPHENYL)IMINO]METHYL]PHENYL 4-BROMOBENZENE-1-SULFONATE typically involves the reaction of 4-bromobenzaldehyde with 4-bromoaniline to form the imine intermediate. This intermediate is then reacted with 4-bromobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imine group, leading to the formation of corresponding oxides.
Reduction: Reduction of the imine group can yield the corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used in polar aprotic solvents.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of new functional groups such as methoxy or cyano groups.
Wissenschaftliche Forschungsanwendungen
4-[(E)-[(4-BROMOPHENYL)IMINO]METHYL]PHENYL 4-BROMOBENZENE-1-SULFONATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[(E)-[(4-BROMOPHENYL)IMINO]METHYL]PHENYL 4-BROMOBENZENE-1-SULFONATE involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The bromine atoms and sulfonate groups can also participate in various non-covalent interactions, influencing the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
- (E)-4-[(4-BROMOPHENYL)IMINO]METHYLPHENOL
- (E)-4-[(4-FLUOROPHENYL)IMINO]METHYLPHENOL
- (E)-4-[(4-BROMOPHENYL)IMINO]METHYL-2-METHOXYPHENOL
Uniqueness: 4-[(E)-[(4-BROMOPHENYL)IMINO]METHYL]PHENYL 4-BROMOBENZENE-1-SULFONATE is unique due to the presence of both bromine atoms and sulfonate groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H13Br2NO3S |
---|---|
Molekulargewicht |
495.2 g/mol |
IUPAC-Name |
[4-[(4-bromophenyl)iminomethyl]phenyl] 4-bromobenzenesulfonate |
InChI |
InChI=1S/C19H13Br2NO3S/c20-15-3-7-17(8-4-15)22-13-14-1-9-18(10-2-14)25-26(23,24)19-11-5-16(21)6-12-19/h1-13H |
InChI-Schlüssel |
FVICHZMFKONAIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)OS(=O)(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.